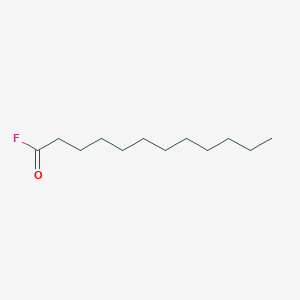
Dodecanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoyl fluoride, also known as lauroyl fluoride, is an organic compound with the molecular formula C₁₂H₂₃FO. It is a member of the acyl fluoride family, characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid (lauric acid) with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced via the fluorination of dodecanoyl chloride using hydrogen fluoride (HF) as the fluorinating agent. This method is favored due to its scalability and cost-effectiveness. The reaction is conducted in a controlled environment to prevent the release of hazardous gases and ensure worker safety .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dodecanoic acid and hydrogen fluoride.
Reduction: This compound can be reduced to dodecanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Dodecanoic Acid: Formed from hydrolysis.
Dodecanol: Formed from reduction.
Applications De Recherche Scientifique
Dodecanoyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dodecanoyl fluoride primarily involves its reactivity as an acylating agent. The carbonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to acylate various nucleophiles, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoyl Chloride: Similar in structure but contains a chlorine atom instead of fluorine.
Dodecanoic Acid: The parent carboxylic acid of dodecanoyl fluoride.
Uniqueness
This compound is unique due to its high reactivity and ability to undergo a wide range of chemical reactions. Its electrophilic carbonyl group makes it a versatile reagent in organic synthesis, allowing for the formation of various derivatives and intermediates .
Propriétés
Numéro CAS |
2266-69-5 |
|---|---|
Formule moléculaire |
C12H23FO |
Poids moléculaire |
202.31 g/mol |
Nom IUPAC |
dodecanoyl fluoride |
InChI |
InChI=1S/C12H23FO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 |
Clé InChI |
DZILZIWOZOYLCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



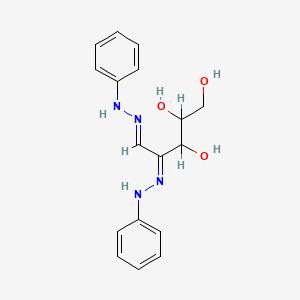
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
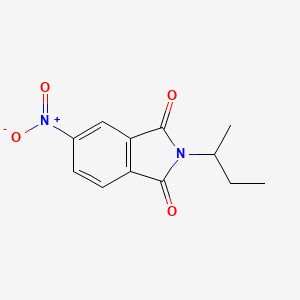
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)

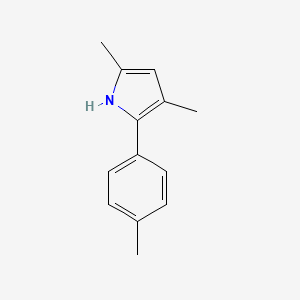
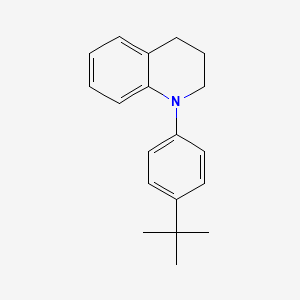
![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)

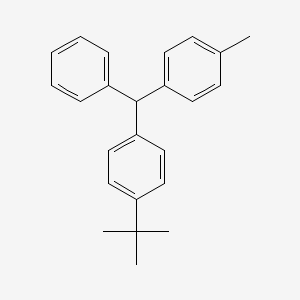

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
